N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride
Description
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-9-6-16-18(5-4-13)12(9)14-7-11-8-15-17(3)10(11)2;/h6,8,14H,4-5,7H2,1-3H3;1H |
InChI Key |
HWVDVPJWBONTLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC2=C(N(N=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the alkylation of 1,5-dimethylpyrazole with a suitable alkylating agent, such as 2-fluoroethyl bromide, under basic conditions using a base like potassium tert-butoxide in tetrahydrofuran (THF) solvent . The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound with hydrogenated groups.
Substitution: Substituted derivatives with new functional groups replacing the fluoroethyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation.
- Case Studies :
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation.
- Mechanism of Action : It is thought to inhibit pro-inflammatory cytokines and enzymes that contribute to inflammation.
- Case Studies :
Drug Design and Development
The unique structural features of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride make it a candidate for further drug development.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Fluoroethyl group | Enhances lipophilicity and potential bioavailability |
| Dimethylpyrazole moiety | Contributes to anticancer activity through specific receptor interactions |
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the fluoroethyl and methylpyrazole groups.
1,3,4-Thiadiazole Derivatives: Compounds with a similar heterocyclic structure but containing sulfur and nitrogen atoms.
Uniqueness
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and recent research findings.
- Molecular Formula: CHClFN
- Molecular Weight: 287.76 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC1=C(N(N=C1)CCF)NCC2=C(N(N=C2)C)C.Cl
Pyrazole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The compound has been studied for its potential as an inhibitor of specific enzymes involved in inflammatory pathways and cancer progression. For example, molecular docking studies suggest that it can bind effectively to human prostaglandin reductase (PTGR2), exhibiting significant non-covalent interactions that may inhibit its activity .
1. Anticancer Activity
Research indicates that pyrazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing programmed cell death .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Its ability to modulate inflammatory pathways makes it a candidate for further development in treating inflammatory diseases .
3. Antibacterial Properties
Recent studies have explored the antibacterial activity of pyrazole derivatives, including this compound. It has shown efficacy against various bacterial strains, suggesting potential applications in treating bacterial infections.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to the control group. The reduction in inflammation markers such as TNF-alpha and IL-6 was also observed, supporting its anti-inflammatory potential .
Comparative Analysis of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis of pyrazole derivatives typically involves alkylation and nucleophilic substitution. For example, alkylation of pyrazole precursors with fluoroethyl groups can be achieved using polar aprotic solvents (e.g., DMF or THF) with bases like K₂CO₃ to deprotonate reactive sites . Catalytic systems, such as Cu(I)Br with cesium carbonate, may enhance coupling efficiency for fluorinated moieties . Optimization strategies include:
- Temperature control : Stirring at 35–50°C to balance reaction rate and side-product formation .
- Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) to isolate the hydrochloride salt .
- Solvent selection : DMF improves solubility of intermediates, while THF minimizes side reactions .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Multi-modal analytical techniques are critical:
- NMR spectroscopy : Use , , and NMR to confirm substitution patterns (e.g., fluoroethyl group at δ 4.2–4.5 ppm for ) and verify amine protonation in the hydrochloride form .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, particularly for the hydrochloride salt (e.g., C–H···Cl interactions) .
- HRMS : Confirm molecular weight (e.g., [M+H] peak) and isotopic patterns for fluorine .
Advanced: What strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?
Methodological Answer:
To investigate bioactivity:
- Enzyme assays : Use fluorescence-based assays with purified enzymes (e.g., kinases) to measure IC₅₀ values under varying pH and ionic conditions .
- Docking studies : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding interactions with active sites, focusing on the fluoroethyl group’s electronegativity and pyrazole’s π-stacking potential .
- Mutagenesis : Engineer enzyme mutants (e.g., Ala-scanning) to identify critical residues for binding .
Advanced: How should researchers address contradictions in solubility data between computational predictions and experimental results?
Methodological Answer:
Discrepancies arise from solvent polarity and counterion effects. To resolve:
- Experimental validation : Measure solubility in buffered solutions (pH 1–7.4) using UV-Vis spectroscopy or HPLC .
- Computational refinement : Adjust COSMO-RS parameters to account for hydrochloride salt dissociation and solvent entropy .
- Co-solvent screening : Test additives (e.g., cyclodextrins) to enhance aqueous solubility .
Advanced: What in vitro assays are suitable for evaluating its antioxidant or cytotoxic activity?
Methodological Answer:
- DPPH/ABTS assays : Quantify radical scavenging activity at 517 nm (DPPH) or 734 nm (ABTS), using ascorbic acid as a positive control .
- MTT assay : Assess cytotoxicity in cancer cell lines (e.g., HeLa) with dose-response curves (0.1–100 µM) and IC₅₀ calculations .
- ROS detection : Employ fluorescent probes (e.g., DCFH-DA) in H₂O₂-stimulated cells to measure oxidative stress modulation .
Advanced: How can structure-activity relationship (SAR) studies guide functional group optimization?
Methodological Answer:
Systematic substitution is key:
- Fluoroethyl variations : Compare 2-fluoroethyl vs. 3-fluoropropyl analogs to assess chain length impact on lipophilicity (logP) and target affinity .
- Pyrazole methylation : Synthesize N-methyl vs. N-H derivatives to evaluate steric effects on enzyme binding .
- Hydrochloride vs. free base : Test salt forms for solubility and bioavailability differences .
Advanced: What stability challenges arise during long-term storage, and how can they be mitigated?
Methodological Answer:
- Degradation pathways : Monitor via accelerated stability studies (40°C/75% RH) with HPLC to detect hydrolysis (amide bond cleavage) or defluorination .
- Formulation : Lyophilize with cryoprotectants (trehalose) or store in amber vials under nitrogen to prevent photodegradation .
- pH control : Buffer solutions (pH 4–6) minimize amine hydrochloride dissociation .
Advanced: How can molecular docking be applied to predict metabolite interactions?
Methodological Answer:
- Metabolite generation : Use software (e.g., GLORY) to predict Phase I/II metabolites, focusing on fluoroethyl oxidation or pyrazole hydroxylation .
- Docking validation : Simulate metabolite-enzyme interactions (e.g., CYP450 isoforms) to assess inhibitory potential .
- Free energy calculations : Compute binding affinities (MM-PBSA) to rank metabolite activity .
Advanced: What analytical methods are recommended for quantifying trace impurities in bulk samples?
Methodological Answer:
- HPLC-DAD/MS : Use C18 columns (3.5 µm) with 0.1% TFA in water/acetonitrile gradients to separate impurities (e.g., unreacted pyrazole precursors) .
- LC-QTOF : Identify unknown impurities via high-resolution mass matching (error < 2 ppm) .
- NMR spiking : Add reference standards to confirm impurity structures .
Advanced: How does the hydrochloride counterion influence physicochemical properties compared to other salts?
Methodological Answer:
- Solubility : Compare hydrochloride vs. sulfate salts in polar solvents; HCl enhances aqueous solubility via ion-dipole interactions .
- Crystallinity : Analyze salt forms via PXRD—hydrochloride may form distinct polymorphs affecting dissolution rates .
- Bioavailability : Conduct in vivo PK studies (rodents) to correlate salt form with AUC and Cmax .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
